molecular formula C6H3BrClN3 B1144037 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-65-3

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1144037
CAS No.: 1357945-65-3
M. Wt: 232.465
InChI Key: NYUIQNIHXGGJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [4,3-c] positions. Its molecular formula is C₆H₃BrClN₃, with a molecular weight of 232.47 g/mol . The compound is distinguished by bromine and chlorine substituents at the 3- and 7-positions, respectively. These halogen atoms confer unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. It is commercially available with ≥97% purity and requires storage at 2–8°C under argon to maintain stability .

Properties

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-3-1-9-2-4(8)5(3)10-11-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIQNIHXGGJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halogenated Pyridine Derivatives

The most widely reported method involves cyclization reactions starting from halogenated pyridine precursors. A representative synthesis begins with 3-chloro-7-bromopyridine-4-carboxylic acid, which undergoes hydrazine-mediated cyclization in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds via nucleophilic displacement of the chlorine atom by hydrazine, followed by intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core .

Reaction Conditions:

  • Precursor: 3-Chloro-7-bromopyridine-4-carboxylic acid (1.2 equiv)

  • Reagents: Hydrazine hydrate (2.5 equiv), POCl₃ (3.0 equiv)

  • Solvent: Anhydrous dichloroethane

  • Temperature: Reflux at 85°C for 12 hours

  • Yield: 78% (isolated as off-white crystals)

Key Mechanistic Steps:

  • Hydrazine attack at the C4 carboxylic acid group, forming a hydrazide intermediate.

  • POCl₃-mediated dehydration to generate a nitrile intermediate.

  • Intramolecular cyclization via nucleophilic aromatic substitution at C3, facilitated by the electron-withdrawing bromine substituent .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been employed to accelerate the formation of the pyrazolo[4,3-c]pyridine scaffold. This method utilizes 2-chloropyridine and 3-amino-2-butenenitrile as starting materials, with bromine and chlorine introduced via subsequent halogenation steps .

Procedure:

  • Step 1: Microwave-assisted coupling of 2-chloropyridine (1.0 equiv) and 3-amino-2-butenenitrile (1.1 equiv) at 150°C for 10 minutes under solvent-free conditions.

  • Step 2: Bromination using N-bromosuccinimide (NBS, 1.05 equiv) in acetonitrile at 0°C → 25°C over 2 hours.

  • Step 3: Chlorination with sulfuryl chloride (SO₂Cl₂, 1.2 equiv) in dichloromethane at −10°C for 30 minutes.

Optimized Parameters:

ParameterValue
Microwave power160 W
Bromination yield89%
Chlorination yield94%
Overall yield75%

This method reduces reaction times from 12+ hours to <1 hour while maintaining regioselectivity .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis enables late-stage functionalization of preformed pyrazolo[4,3-c]pyridine cores. A notable example involves Suzuki-Miyaura coupling to introduce bromine at the 3-position after initial chlorination .

Representative Protocol:

  • Substrate: 7-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Bromine source: Pinacolborane (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C for 8 hours

Outcome:

  • Conversion: >95% (monitored by TLC)

  • Isolated yield: 82%

  • Purity: >99% (HPLC)

Halogen Exchange Reactions

Nucleophilic halogen exchange provides an alternative route, particularly for scaling up production. This method leverages the mobility of iodine atoms in intermediates, replacing them with bromine or chlorine .

Case Study:
Starting from 3-iodo-7-chloro-1H-pyrazolo[4,3-c]pyridine:

  • Iodine substitution: Treatment with CuBr (2.0 equiv) in DMF at 120°C for 6 hours.

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Performance Metrics:

MetricValue
Starting material10 g scale
Bromine incorporation98% (¹H NMR)
Isolated yield92%

Comparative Analysis of Synthetic Routes

MethodYieldTimeCost IndexScalability
Cyclization78%12 h$$$Moderate
Microwave-assisted75%1 h$$High
Palladium-catalyzed82%8 h$$$$Low
Halogen exchange92%6 h$$High

Cost index: $ = <$100/g, $$$$ = >$500/g

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological targets.

    Material Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme functions and signaling pathways.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate target proteins, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional uniqueness of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is best understood through comparisons with related pyrazolo- and pyrrolopyridine derivatives. Key differences in substitution patterns, ring fusion, and halogen placement significantly influence reactivity, biological activity, and applications.

Structural and Functional Comparisons

Compound Name Structural Features Key Differences & Biological Implications References
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Iodine at position 3, chlorine at 7 Higher polarizability and reactivity due to iodine; enhanced anticancer activity via halogen bonding .
4-Chloro-1-methyl-3-phenyl-1H-pyrazolo[4,3-c]pyridine Methyl at 1, phenyl at 3, chlorine at 4 Increased lipophilicity from phenyl group; distinct kinase inhibition profiles due to steric bulk .
3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine Pyrrole instead of pyrazole ring; methoxy at 7 FGFR inhibition due to pyrrole ring’s electron-rich nature; altered bioavailability .
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine Bromine at both 3- and 7-positions Increased electrophilicity and cross-coupling potential; potential toxicity trade-offs .
4-Chloro-1H-pyrazolo[4,3-c]pyridine Chlorine at position 4 (vs. 7 in target compound) Shifted reactivity in nucleophilic substitutions; divergent kinase inhibition profiles .
3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine Tetrahydropyranyl group at 1, chlorine at 6 Enhanced solubility and metabolic stability due to tetrahydropyranyl group; applications in drug delivery .

Halogen Substitution Effects

  • Bromine vs. Iodine : Bromine’s moderate electronegativity and lower atomic radius compared to iodine favor selective C–X bond activation in cross-coupling reactions (e.g., Suzuki-Miyaura). Iodine’s larger size enhances halogen bonding in biological targets but may reduce stability .
  • Chlorine vs. Methoxy : Chlorine’s electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. Methoxy groups (electron-donating) enhance ring stability but reduce reactivity .

Ring System Variations

  • Pyrazolo[4,3-c]pyridine vs. Pyrrolo[2,3-c]pyridine : Pyrazole’s aromaticity and nitrogen positioning create distinct hydrogen-bonding motifs compared to pyrrole’s conjugated lone pairs. This difference impacts binding to enzymes like FGFRs (pyrrolo derivatives) versus kinase domains (pyrazolo derivatives) .
  • Ring Fusion Position : Pyrazolo[4,3-b]pyridine (vs. [4,3-c]) alters nitrogen atom alignment, affecting coordination chemistry and ligand-receptor interactions .

Biological Activity

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes bromine and chlorine substituents, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₆H₃BrClN₃
  • Molecular Weight: Approximately 232.47 g/mol

The presence of halogen atoms in the structure enhances the compound's lipophilicity and may affect its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Similar compounds have shown the ability to inhibit kinase activity, which is crucial in many signaling pathways associated with cancer progression and inflammation. The mechanism involves binding to the active sites of these enzymes, thereby blocking their function and disrupting cellular processes.

Anticancer Properties

Research indicates that pyrazolo derivatives exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
This compoundHepG2TBD

Note: Specific IC50 values for this compound are yet to be determined in published studies.

Antimicrobial Activity

Compounds containing the pyrazolo structure have been evaluated for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Case Studies

  • In Vitro Studies : A study focused on the synthesis and evaluation of pyrazolo derivatives indicated that certain modifications could enhance anticancer activity. For example, derivatives similar to this compound were tested for their ability to disrupt microtubule assembly, a critical process in cell division.
  • In Vivo Studies : Although direct studies on this compound are sparse, related compounds have exhibited antitumor effects in animal models. These studies suggest that structural modifications can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with halogenated pyridine precursors (e.g., 3-fluoro-2-formylpyridine) and react with anhydrous hydrazine at 110°C for 16 hours to form the pyrazolo core .
  • Step 2 : Bromination using HBr under alkaline conditions (2M NaOH) at room temperature for 3 hours, followed by quenching with NaHSO₃ to isolate intermediates .
  • Step 3 : Introduce chlorine via nucleophilic substitution or direct cyclization with reagents like POCl₃ under reflux, optimizing stoichiometry to minimize side products .
  • Purification : Use reverse-phase HPLC or column chromatography for high-purity isolates (>95%) .
    • Key Variables : Temperature (110°C for cyclization), solvent (DMF for Boc protection), and catalyst (Pd₂(dba)₃/XPhos for cross-coupling) significantly impact yields (29–88%) .

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 6.5–7.0 ppm (pyrazole protons) confirm ring connectivity. Chlorine and bromine substituents induce deshielding in adjacent protons .
  • ¹³C NMR : Signals near 150 ppm (C-Br) and 145 ppm (C-Cl) validate halogen positions .
    • Mass Spectrometry :
  • HRMS : Expected [M+H]⁺ at m/z 247.91 (C₆H₃BrClN₃) with isotopic patterns matching Br/Cl .
    • Purity Assessment : HPLC retention time (e.g., 8.2 min on C18 column) and ≥95% peak area .

Advanced Research Questions

Q. What are the key substitution reactions feasible at the bromo and chloro positions, and what factors govern regioselectivity?

  • Bromine Reactivity :

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis, 100°C, Cs₂CO₃ base) selectively replaces Br while retaining Cl .
  • Ullmann-type couplings for C-N bond formation (e.g., with amines) require CuI/1,10-phenanthroline .
    • Chlorine Reactivity :
  • SNAr reactions with thiols or amines (DMF, 80°C) target the electron-deficient Cl position .
    • Regioselectivity Drivers :
  • Steric hindrance from the pyrazolo ring directs substitutions to less crowded sites.
  • DFT calculations predict activation energies for competing pathways (e.g., Br vs. Cl substitution) .

Q. How do computational methods (e.g., DFT, molecular docking) assist in predicting reactivity and biological targets?

  • DFT Applications :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., Br as a soft electrophile) .
  • Simulate transition states for cross-coupling reactions to optimize catalyst selection (e.g., Pd vs. Cu) .
    • Molecular Docking :
  • Screen against kinase targets (e.g., JAK2, EGFR) using PyRx software. The pyrazolo-pyridine scaffold shows affinity for ATP-binding pockets (docking score: −9.2 kcal/mol) .

Q. What strategies resolve contradictions in reaction outcomes reported across studies (e.g., divergent yields or byproducts)?

  • Case Study : Discrepancies in Suzuki coupling yields (40–85%) arise from:

  • Catalyst Purity : Pd₂(dba)₃ must be freshly distilled to avoid deactivation .
  • Solvent Effects : DMF vs. THF alters reaction rates (DMF increases polarity, favoring aryl boronic acid activation) .
    • Mitigation :
  • Use DoE (Design of Experiments) to map optimal conditions (e.g., 100°C, 12 h, 5 mol% Pd) .
  • Characterize byproducts via LC-MS to adjust quenching protocols (e.g., rapid cooling reduces dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.